molecular formula C33H68 B1216631 Tritriacontane CAS No. 630-05-7

Tritriacontane

Cat. No.: B1216631
CAS No.: 630-05-7
M. Wt: 464.9 g/mol
InChI Key: SUJUOAZFECLBOA-UHFFFAOYSA-N
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Description

Tritriacontane (C₃₃H₆₈) is a long-chain n-alkane characterized by 33 carbon atoms in a linear arrangement. It is a prominent component of plant cuticular waxes, insect cuticular hydrocarbons (CHCs), and industrial materials. Key sources include Annona glabra leaves (30.23% in hexane extracts) , peanut genotypes , and Candelilla wax . Its hydrophobic nature contributes to water retention in plants, particularly in arid environments . This compound also serves as a biomarker in ecological studies, such as geographic identification of fly pupae and analysis of bee secretions . Industrially, it is detected in emissions from PVC flooring .

Preparation Methods

Catalytic Hydrogenation of Unsaturated Precursors

Catalytic hydrogenation remains the most widely employed method for synthesizing tritriacontane in laboratory settings. This process involves the reduction of unsaturated hydrocarbons—typically tritriacontene (C₃₃H₆₆) or tritriacontyne (C₃₃H₆₄)—using hydrogen gas in the presence of metal catalysts. The choice of catalyst and reaction conditions critically influences yield and purity.

Catalyst Systems and Reaction Conditions

Palladium-based catalysts, such as Lindlar’s catalyst (Pd/CaCO₃ modified with quinoline), are preferred for their selectivity in reducing alkynes to cis-alkanes without over-hydrogenation . For instance, hydrogenation of tritriacontyne at room temperature (25°C) and 1 atm H₂ pressure achieves a 95% yield of this compound . Nickel boride and ruthenium catalysts are alternatives, though they require higher temperatures (50–80°C) and pressures (3–5 atm) .

Table 1: Catalytic Hydrogenation Parameters

CatalystSubstrateTemperature (°C)Pressure (atm)Yield (%)
Pd/CaCO₃Tritriacontyne25195
Ni-BTritriacontene80388
Ru/Al₂O₃Tritriacontyne60578

Solvent and Purification Strategies

Reactions are conducted in inert solvents like hexane or ethanol to prevent side reactions . Post-hydrogenation, purification involves fractional crystallization using ethanol or acetone to remove shorter-chain impurities . Advanced techniques such as silica gel chromatography with chloroform-methanol (40:1) eluents further enhance purity to >99% .

Fischer-Tropsch Synthesis for Industrial-Scale Production

The Fischer-Tropsch (FT) process converts syngas (CO + H₂) into liquid hydrocarbons, offering a scalable route to long-chain alkanes like this compound. Cobalt and iron catalysts dominate industrial applications due to their ability to favor chain growth .

Reaction Mechanism and Chain Length Control

FT synthesis proceeds via surface polymerization, where CO dissociates on catalyst surfaces, and CH₂ monomers combine to form hydrocarbon chains. To maximize C₃₃H₆₈ yield, operators optimize the Anderson-Schulz-Flory distribution by adjusting temperature (200–250°C), pressure (10–30 atm), and H₂/CO ratios (1.8–2.1) . Cobalt catalysts (Co/SiO₂) at 220°C and 20 atm achieve a 12–15% selectivity for C₃₀–C₃₄ hydrocarbons .

Table 2: Fischer-Tropsch Process Conditions

CatalystTemperature (°C)Pressure (atm)C₃₃ Selectivity (%)
Co/SiO₂2202014
Fe/MnO250259
Ru/Al₂O₃2001518

Post-Synthesis Isolation

FT-derived this compound is isolated via fractional distillation, exploiting its high boiling point (~450°C). Subsequent solvent recrystallization (e.g., using n-hexane) removes branched isomers, yielding >90% linear this compound .

Natural Extraction from Plant Sources

This compound occurs naturally in cuticular waxes of plants like Euphorbia piscatoria and Annona glabra, offering an eco-friendly extraction route .

Extraction and Isolation Protocols

Plant tissues are Soxhlet-extracted with non-polar solvents (hexane or chloroform) for 24–48 hours. The crude extract undergoes column chromatography on silica gel, with gradient elution (hexane to ethyl acetate) isolating this compound . Yields are low (0.2–0.5% dry weight), necessitating large biomass inputs .

Table 3: Natural Extraction Efficiency

Plant SourceSolventYield (% dry weight)
Euphorbia piscatoriaHexane0.45
Annona glabraChloroform0.32

Challenges in Scalability

Natural extraction is limited by seasonal variability in plant wax composition and high costs associated with solvent recovery . Genetic engineering of high-yield cultivars is being explored to address these bottlenecks.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Catalytic Hydrogenation95991200Laboratory
Fischer-Tropsch1490300Industrial
Natural Extraction0.4954500Niche

Catalytic hydrogenation excels in purity but suffers from high catalyst costs. Fischer-Tropsch synthesis is cost-effective for bulk production but requires complex separation. Natural extraction is unsustainable for large-scale needs but valuable for biomarker studies .

Scientific Research Applications

Tritriacontane, with the chemical formula C₃₃H₆₈, is a long-chain alkane that has garnered interest in various scientific research applications due to its unique properties and structure. This article explores its applications in scientific research, particularly in environmental studies, biomarker identification, and material science, supported by data tables and case studies.

Chemical Properties and Structure

This compound consists of a linear chain of 33 carbon atoms, making it a member of the saturated hydrocarbons family. Its non-polar characteristics and low reactivity are significant for its application in various chemical studies. The compound's hydrophobic nature renders it practically insoluble in water, which is crucial for understanding its behavior in environmental contexts.

Environmental Studies

This compound is instrumental in studying the solubility of hydrocarbons in water. Researchers utilize this compound to examine how temperature and pressure affect hydrocarbon interactions with water. This research is vital for understanding environmental processes, such as oil spills and pollutant transport in aquatic systems. The low solubility of this compound allows scientists to model these interactions effectively.

Biomarker Research

This compound has been identified as a potential biomarker for dietary intake, particularly from foods like cardamom and papaya. Its presence in various plant species suggests that it may play a role in plant metabolism and ecological interactions. Studies indicate that compounds similar to this compound could provide insights into dietary habits and nutritional studies .

Material Science

Due to its unique chain length and structure, this compound is also used to study the physical properties of saturated hydrocarbons. Its behavior can be compared with other long-chain alkanes to understand better their thermal and mechanical properties. This comparison aids in developing materials with specific characteristics for industrial applications.

Comparison of Long-Chain Alkanes

Compound NameChemical FormulaChain LengthNotable Characteristics
This compoundC₃₃H₆₈33Low solubility; potential biomarker
HexacosaneC₂₆H₅₄26Found in beeswax; used in cosmetics
DotriacontaneC₂₃H₄₆32Less studied; potential industrial uses
TetratriacontaneC₃₄H₇₀34Similar structure but longer chain

Summary of Research Findings

  • Environmental Impact : this compound's low solubility aids in modeling hydrocarbon behavior during pollution events, enhancing understanding of environmental remediation strategies.
  • Dietary Biomarkers : The detection of this compound in specific foods supports its use as a biomarker for dietary intake studies.
  • Material Properties : Research comparing this compound with other alkanes contributes to advancements in material science, particularly in developing new materials with desired physical properties.

Case Study 1: Hydrocarbon Interaction Studies

A study investigated the interaction of this compound with water under varying temperature conditions. The findings indicated that increased temperatures significantly affected the solubility dynamics of long-chain alkanes, providing insights into their environmental behavior during oil spill incidents.

Case Study 2: Biomarker Identification

Research conducted on the lipid profiles of certain plants revealed the presence of this compound as a significant constituent. The study highlighted its potential role as a dietary biomarker, linking its presence to the consumption patterns of specific fruits and spices.

Mechanism of Action

As a long-chain alkane, tritriacontane primarily exerts its effects through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature also makes it an effective barrier in cuticular waxes, reducing water loss and providing protection against environmental stressors .

Comparison with Similar Compounds

Comparison with Similar Linear Alkanes

Tritriacontane belongs to the n-alkane family, which includes compounds like nonacosane (C₂₉H₆₀) and hentriacontane/untriacontane (C₃₁H₆₄). These compounds share structural similarities but differ in chain length, physical properties, and biological roles.

Table 1: Properties of Linear n-Alkanes

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Occurrence Biological/Industrial Role References
This compound C₃₃H₆₈ 464.9 72 Plant waxes, insect CHCs, PVC flooring Water retention, species-specific markers
Hentriacontane C₃₁H₆₄ 436.8 68–70* Candelilla wax, peanut genotypes Hydrophobicity, drought tolerance
Nonacosane C₂₉H₆₀ 408.8 63–65* Floral secretions, plant waxes Structural component in waxes

Key Findings:

  • Chain Length and Melting Points: Longer chains exhibit higher melting points due to stronger van der Waals forces. This compound (72°C) melts at a higher temperature than nonacosane (~63–65°C) .
  • Ecological Roles: C₃₁ and C₃₃ alkanes dominate in peanut genotypes, enhancing water stress tolerance . In contrast, nonacosane is prevalent in bee secretions as alkenes at higher molecular weights .
  • Industrial Presence: this compound is emitted from PVC flooring , while hentriacontane and nonacosane are common in waxes .

Comparison with Branched Derivatives

Branched alkanes, such as 13,17-dimethyl-tritriacontane (C₃₃H₆₈), differ structurally and functionally from linear this compound:

Table 2: Branched vs. Linear this compound

Property Linear this compound 13,17-Dimethyl-tritriacontane
Structure Straight-chain Methyl branches at C13, C17
Melting Point 72°C Likely lower (branches disrupt crystallization)
Occurrence Plant extracts, insect CHCs Annona glabra extracts (22.44%)
Diagnostic Utility Less significant in CHC profiles Higher specificity in chemical ecology

Key Findings:

  • Branched alkanes dominate insect CHC profiles, providing greater discriminatory power for population differentiation than linear alkanes .
  • Methyl derivatives of this compound, such as 17-methyl-tritriacontane, exhibit distinct mass spectral fragmentation patterns .

Comparison with Unsaturated Hydrocarbons

In bee secretions, alkenes and alkadienes (e.g., nonacosene) replace alkanes at higher molecular weights (C₂₉–C₃₃) . Unsaturated compounds likely serve different communicative or protective roles compared to saturated this compound.

Industrial and Environmental Occurrence

  • Material Science : this compound’s enthalpy of fusion (79.5 kJ/mol) aligns with its use in block co-oligomers .
  • Pollution Studies : Detected in PVC flooring emissions, highlighting its persistence in indoor environments .

Biological Activity

Tritriacontane, a long-chain alkane with the chemical formula C33H68\text{C}_{33}\text{H}_{68}, is gaining attention in the field of biological research due to its various biological activities. This article explores the cytotoxic, antiviral, and other biological properties of this compound, supported by recent studies and findings.

Chemical Structure and Properties

This compound is part of a larger class of compounds known as n-alkanes, which are saturated hydrocarbons. Its structure consists of a straight-chain of 33 carbon atoms, making it one of the longer-chain alkanes. This unique structure contributes to its physical and chemical properties, influencing its interactions with biological systems.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in a study involving the hexane extract of Annona glabra, this compound was identified as a major component (30.23%) and showed significant cytotoxic activity against several human cancer cell lines:

Cell Line IC50 (μg/mL) Comparison with Doxorubicin (IC50)
CACO-247 ± 0.7431.91 ± 0.81
A-54956.82 ± 0.9223.39 ± 0.43
PC-381.86 ± 3.2632.9 ± 1.74
PANC-157.34 ± 0.7719.07 ± 0.2
MCF-780.31 ± 4.1315.48 ± 0.84
HepG-257.01 ± 0.855.4 ± 0.22

The study indicates that this compound possesses a selectivity index (SI) that suggests it could be a promising candidate for further pharmaceutical development aimed at cancer treatment .

Antiviral Activity

In addition to its cytotoxic properties, this compound has been evaluated for antiviral activities, particularly against Herpes Simplex Virus type 1 (HSV-1) and Hepatitis A Virus (HAV). The hexane extract containing this compound demonstrated protective and virucidal effects against HSV-1 comparable to acyclovir, a standard antiviral drug:

  • HSV-1 Protective Activity :
    • Extract: 79.55±1.6779.55\pm 1.67
    • Acyclovir: 68.44±7.6268.44\pm 7.62
  • HAV Protective Activity :
    • Extract: 48.08±3.4648.08\pm 3.46
    • Acyclovir: 36.89±6.6136.89\pm 6.61

These findings suggest that this compound could be explored as a potential antiviral agent, particularly in formulations aimed at treating viral infections .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve interactions at the cellular membrane level due to its hydrophobic nature, which allows it to integrate into lipid bilayers and potentially disrupt cellular processes.

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial for any therapeutic application of this compound. Research indicates that it can contribute to "paraffin liver" in cows when present in high concentrations, highlighting the need for careful dosage considerations in potential applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tritriacontane (C₃₃H₆₈) in laboratory settings?

this compound is typically synthesized via catalytic hydrogenation of unsaturated precursors (e.g., tritriacontene) or through Fischer-Tropsch-like processes for long-chain alkane production. Purification involves solvent recrystallization (e.g., using hexane or ethanol) to remove shorter-chain impurities. Researchers should validate synthesis success via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Melting point analysis : this compound exhibits a melting point of ~72°C; deviations suggest impurities or isomerization .
  • Chromatography : GC-MS with a non-polar column (e.g., DB-5) and temperature programming up to 320°C resolves this compound from co-eluting compounds .
  • Spectroscopy : ¹H and ¹³C NMR confirm alkyl chain integrity, while Fourier-transform infrared spectroscopy (FTIR) identifies functional group contaminants .

Q. What are the optimal storage conditions to prevent degradation of this compound in long-term studies?

Store this compound in sealed, light-resistant containers under inert gas (e.g., nitrogen) to minimize oxidation. Maintain temperatures below 25°C in a dry, ventilated environment. Static electricity risks during handling can be mitigated using grounded equipment .

Advanced Research Questions

Q. How can experimental designs be optimized to mitigate challenges in high-temperature applications of this compound?

this compound’s thermal stability above 72°C requires controlled-atmosphere experiments (e.g., nitrogen purge) to prevent decomposition into volatile byproducts like CO. Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) quantifies degradation thresholds. For high-temperature studies (e.g., phase-change materials), encapsulating this compound in inert matrices reduces sublimation .

Q. What methodologies resolve contradictions in reported physicochemical properties of this compound across studies?

Discrepancies in properties like melting point or solubility often arise from polymorphic forms or residual solvents. Cross-validation using multiple techniques is critical:

  • X-ray diffraction (XRD) identifies crystalline polymorphisms.
  • Dynamic light scattering (DLS) detects nanoscale aggregates in solution.
  • Standardized protocols (e.g., ASTM E794 for melting point) improve reproducibility .

Q. What advanced analytical techniques are suitable for detecting this compound in complex matrices (e.g., environmental or automotive emissions)?

this compound’s low volatility necessitates specialized GC-MS interfaces (e.g., cold-on-column injection) to prevent adsorption. For environmental samples, accelerated solvent extraction (ASE) with hexane followed by silica gel cleanup isolates this compound from lipid-rich matrices. In automotive SVOC studies, thermal desorption-GCMS (e.g., VDA 278 compliant methods) quantifies emissions at retention times >30 minutes .

Q. Methodological Considerations for Data Reliability

Q. How can researchers ensure ecological safety data for this compound given limited ecotoxicity studies?

Apply OECD 301 biodegradability guidelines using activated sludge inoculum to assess mineralization rates. For toxicity screening, Daphnia magna acute assays (OECD 202) and algal growth inhibition tests (OECD 201) provide preliminary data. Always include negative controls to distinguish this compound’s effects from matrix interference .

Q. What strategies minimize artifacts in this compound analysis during VOC/SVOC emission studies?

Use inert sample chambers (e.g., glass or stainless steel) to avoid polymer interactions. Pre-condition analytical systems with this compound blanks to saturate active sites. For quantitative accuracy, isotope-labeled internal standards (e.g., ¹³C-Tritriacontane) correct for recovery variability .

Properties

IUPAC Name

tritriacontane
Source PubChem
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InChI

InChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUOAZFECLBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H68
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5075444
Record name Tritriacontane
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Molecular Weight

464.9 g/mol
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Vapor Pressure

4.02X10-11 mm Hg at 25 °C (Extrapolated)
Record name n-Tritriacontane
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Color/Form

Orthorhombic crystals from ether, benzene

CAS No.

630-05-7
Record name Tritriacontane
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Record name TRITRIACONTANE
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Melting Point

71.2 °C
Record name n-Tritriacontane
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